Lipophilicity: Free Base vs. Bitartrate Salt
The free base, 3-(2-amino-1-hydroxypropyl)phenol (CAS 7619-17-2), exhibits a significantly lower lipophilicity compared to its commonly used salt, metaraminol bitartrate (CAS 33402-03-8). The experimental LogP for the free base is -0.27 , whereas the bitartrate salt, due to its ionic nature and larger, more polar counterion, is substantially more hydrophilic (exact value not typically reported for salts, but expected to be < -2). This 1-2 log unit difference in partition coefficient directly impacts predictions of passive membrane permeability and tissue distribution. For researchers utilizing in silico ADME models or conducting in vitro assays where cellular penetration is a factor, use of the free base form is essential for generating data predictive of the behavior of the neutral pharmacophore, rather than the clinically used but more complex salt form.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Experimental LogP = -0.27 |
| Comparator Or Baseline | Metaraminol bitartrate (CAS 33402-03-8) |
| Quantified Difference | ~1-2 orders of magnitude lower LogP (more hydrophilic) for the bitartrate salt |
| Conditions | Experimentally determined partition coefficient between octanol and water for the free base; salt LogP is inferred based on physicochemical principles of ionized species |
Why This Matters
This differentiation is critical for selecting the correct compound for assays measuring passive membrane permeability, for building accurate in silico ADME models, or for formulating the compound in non-aqueous media where the salt form has poor solubility.
